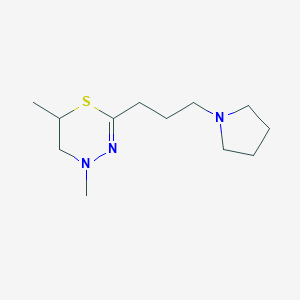
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine (DDPT) is a compound that has been extensively studied for its potential therapeutic applications. DDPT is a member of the thiadiazine family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of dopamine, a neurotransmitter that is involved in movement and motivation.
Efectos Bioquímicos Y Fisiológicos
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have a number of biochemical and physiological effects in animal models. These include reducing oxidative stress, inflammation, and apoptosis, as well as increasing antioxidant enzyme activity and reducing lipid peroxidation. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has also been shown to improve mitochondrial function and to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine. One area of interest is in developing new methods for synthesizing 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine that are more efficient and cost-effective. Another area of research is in exploring the potential therapeutic applications of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is interest in studying the potential side effects of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine and in developing strategies for minimizing these effects.
Métodos De Síntesis
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine can be synthesized by the reaction of 2-amino-5,6-dimethyl-4H-1,3,4-thiadiazine with 3-bromopropylamine hydrobromide in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the amino group, followed by cyclization to form the thiadiazine ring. The resulting product is then purified by column chromatography to obtain pure 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine.
Aplicaciones Científicas De Investigación
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propiedades
Número CAS |
15620-49-2 |
|---|---|
Nombre del producto |
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine |
Fórmula molecular |
C12H23N3S |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-(3-pyrrolidin-1-ylpropyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C12H23N3S/c1-11-10-14(2)13-12(16-11)6-5-9-15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
Clave InChI |
SEJFSLCYPSGSFD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
SMILES canónico |
CC1CN(N=C(S1)CCCN2CCCC2)C |
Sinónimos |
5,6-Dihydro-4,6-dimethyl-2-[3-(1-pyrrolidinyl)propyl]-4H-1,3,4-thiadiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
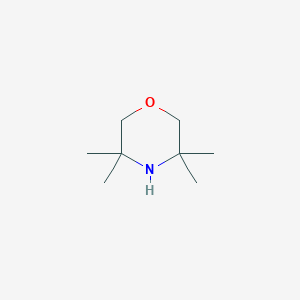

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

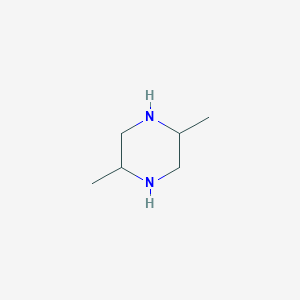

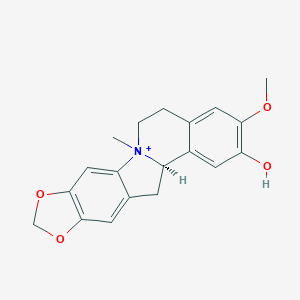
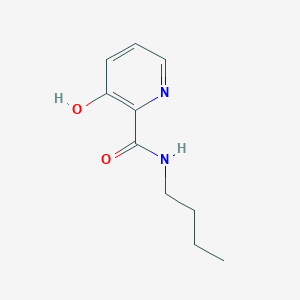
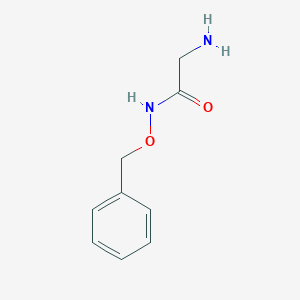
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

